molecular formula C11H18N2O B1489062 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1466206-43-8

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1489062
CAS No.: 1466206-43-8
M. Wt: 194.27 g/mol
InChI Key: QAGVMGFRMOLGHG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly due to its structural features. The compound incorporates a 3,5-dimethylpyrazole moiety, a heterocyclic scaffold recognized as a privileged structure in the design of bioactive molecules . The 3,5-dimethylpyrazole group is a known component in various pharmacologically active agents and is extensively used in coordination chemistry as a precursor for ligands . This molecular architecture is present in compounds that have been investigated as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory response and pain . Specifically, research indicates that the 3,5-dialkyl substitution on the pyrazole ring is critical for high inhibitory activity within this class of compounds . Therefore, this reagent serves as a valuable building block for researchers exploring non-covalent NAAA inhibitors and other therapeutic agents targeting inflammatory conditions. The cyclopentanol component further provides a versatile handle for synthetic modification and exploration of structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-7-10(2)13(12-9)8-11(14)5-3-4-6-11/h7,14H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGVMGFRMOLGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to quinone. The interaction with catecholase suggests that this compound can act as a ligand, influencing the enzyme’s activity and potentially altering the reaction rate.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the concentration of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner. This indicates that this compound can modulate oxidative stress levels within cells, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to form complexes with metal ions such as copper(II), which enhances its catalytic activity in oxidation reactions. The binding of this compound to metal ions can lead to enzyme activation or inhibition, depending on the specific context of the reaction.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses have been associated with increased oxidative stress, as indicated by elevated MDA levels. Excessive doses can lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as catecholase. These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its overall activity and function within the biological system.

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a derivative of pyrazole, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Formula : C10H17N3O
Molecular Weight : 197.26 g/mol
CAS Number : 2126163-22-0
IUPAC Name : 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol
SMILES Notation : OC1(CCC1)CN(C(C)=C2)N=C2C

Biological Activity Overview

Pyrazole derivatives are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential effects in several areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to This compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential use in treating inflammatory diseases .

2. Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, compounds structurally related to this compound have been effective against E. coli, S. aureus, and Pseudomonas aeruginosa . The presence of the pyrazole ring is crucial for enhancing the antimicrobial efficacy.

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, modifications to the pyrazole structure have led to enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Anti-inflammatory Effects

A study involving a series of pyrazole derivatives revealed that specific modifications led to enhanced anti-inflammatory activity comparable to standard drugs like dexamethasone. The tested compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM .

Case Study 2: Antimicrobial Efficacy

In another investigation, a novel series of pyrazole derivatives were evaluated for their antimicrobial activity against several pathogens. One compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Data Tables

Biological ActivityCompound StructureEfficacy (%)Reference
Anti-inflammatoryPyrazole derivative85% TNF-α inhibition at 10 µM
AntimicrobialSimilar structureMIC < standard antibiotics
AnticancerModified pyrazoleIC50 < standard drugs

Comparison with Similar Compounds

Fungicidal Activity

Liu et al. (2011) demonstrated that triazole derivatives with the (3,5-dimethyl-1H-pyrazol-1-yl)methyl group exhibit potent fungicidal activity against Rhizoctonia solani (EC₅₀ = 12.5 μg/mL) . The thioether linkage and triazole ring likely enhance membrane permeability and target binding, whereas the cyclopentanol analog’s hydroxyl group might alter hydrophilicity and target specificity.

DNA Photocleavage

The ethanone derivatives in degrade supercoiled (SC) and open-circular (OC) DNA at 1 μg concentrations under UV light . Their activity stems from photoexcited ketone groups generating reactive oxygen species (ROS), a mechanism less likely in the target compound due to its lack of aryl ketone motifs.

Pharmacological Potential

While the target compound’s bioactivity is unspecified, bicyclo[1.1.1]pentane derivatives (e.g., EP 4 139 296 B1) highlight the role of structural rigidity in drug design . The cyclopentanol core could similarly influence pharmacokinetics, such as metabolic stability or receptor binding.

Crystallographic and Computational Validation

Structural validation tools like SHELX and methodologies described by Spek (2009) are critical for confirming the geometries of these compounds. For example, dimeric crystal structures of triazole derivatives reveal intermolecular hydrogen bonds involving pyrazole N-atoms, a feature that may persist in the target compound’s solid-state interactions.

Preparation Methods

Pyrazole Ring Formation

The 3,5-dimethyl-1H-pyrazole ring is typically synthesized via condensation of appropriate β-diketones or β-ketoesters with hydrazine derivatives. Control of temperature and solvent choice (e.g., ethanol or other alcohols) is critical to ensure selective formation of the pyrazole ring with the desired substitution pattern.

Cyclopentan-1-ol Attachment and Final Functionalization

The cyclopentan-1-ol moiety is installed either by reduction of cyclopentanone intermediates or by direct use of cyclopentan-1-ol derivatives in the alkylation step. Protecting groups may be employed to avoid side reactions, and subsequent deprotection yields the target compound.

Detailed Preparation Method from Patent Literature

While direct preparation methods for 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol are scarce, analogous preparation methods for similar pyrazole derivatives provide valuable insights. A notable preparation method involves:

  • Step 1: Formation of Pyrazole Intermediate

    A β-diketone or β-ketoester derivative (e.g., 1-acetoacetyl-4-tert-butoxycarbonyl phenylpiperidine analog) is reacted with hydrazine or substituted hydrazine (e.g., phenylhydrazine) in an alcoholic solvent such as ethanol. The reaction is refluxed at 75–85 °C for 2–3 hours in the presence of a drying agent like anhydrous sodium sulfate to remove water and drive the reaction forward.

  • Step 2: Cyclization and Condensation

    The intermediate is then treated with a condensation reagent such as Lawesson reagent or Belleau reagent in tetrahydrofuran (THF) with an organic base like pyridine or triethylamine. The reaction is conducted at 40–60 °C overnight to complete cyclization and formation of the pyrazole ring system.

  • Step 3: Deprotection and Isolation

    The reaction mixture is neutralized, extracted, and purified by washing with sodium hydroxide solution and brine, followed by drying over anhydrous sodium sulfate. The product is concentrated under reduced pressure to yield the pyrazole intermediate.

  • Step 4: Final Functionalization

    The protected pyrazole intermediate undergoes deprotection (e.g., removal of tert-butoxycarbonyl group) under acidic conditions (e.g., saturated hydrogen chloride in ethyl acetate) at room temperature overnight. The product is then neutralized, filtered, and recrystallized to afford the final pyrazole derivative with the cyclopentan-1-ol moiety.

This method avoids the use of highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide, offering a safer and higher-yielding route suitable for scale-up production.

Research Findings and Yield Data

The following table summarizes key reaction parameters and yields from representative preparation methods of pyrazole derivatives structurally related to this compound:

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrazole ring formation β-diketone + phenylhydrazine, EtOH, Na2SO4 75–85 2–3 hours Reflux, drying agent to remove water
Condensation & cyclization Lawesson reagent / Belleau reagent + THF + base 40–60 Overnight 87–90 Pyridine or triethylamine as base
Deprotection Saturated HCl/ethyl acetate Room temp Overnight 80–86 Acidic deprotection, filtration
Purification & isolation Extraction, drying, recrystallization Methanol or methylene chloride solvents

These optimized conditions lead to high purity and yields, demonstrating the robustness of the method for industrial application.

Additional Considerations

  • Solvent Choice: Alcoholic solvents such as ethanol are preferred for pyrazole ring formation due to their ability to dissolve reactants and facilitate reflux conditions.

  • Water Removal: Use of anhydrous sodium sulfate or magnesium sulfate as drying agents is critical to shift equilibrium toward product formation.

  • Base Selection: Organic bases like pyridine or triethylamine facilitate condensation and neutralize acidic byproducts.

  • Safety and Environmental Impact: Avoidance of highly toxic reagents (e.g., phosphorus oxychloride) improves safety and reduces hazardous waste, making the process more environmentally friendly.

Q & A

Q. What are the common synthetic routes for 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, focusing on alkylation or substitution to attach the pyrazole moiety to the cyclopentanol backbone. A widely used method includes:

Alkylation of Cyclopentanol : Reacting cyclopentan-1-ol with 3,5-dimethyl-1H-pyrazole-1-methanol in the presence of a base (e.g., NaH) in THF under inert conditions.

Purification : Recrystallization from methanol or ethanol, or column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. Key Variables Affecting Yield :

ParameterEffect on YieldExample from Literature
Reaction TimeProlonged reflux (25–30 hours) improves conversion but risks decomposition Xylene reflux for 30 hours (75% yield)
Solvent ChoicePolar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency Ethanol reflux for 2 hours (60–70% yield)
CatalystUse of NaH or K₂CO₃ improves regioselectivity NaH in THF (yield >80%)

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Diffraction (XRD) : Resolves stereochemistry and confirms the spatial arrangement of the pyrazole and cyclopentanol groups .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, cyclopentanol hydroxyl at δ 1.5–2.0 ppm) .
    • ¹³C NMR : Confirms carbon骨架 connectivity, particularly the quaternary carbon in cyclopentanol .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 235.3) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Conflicting bioactivity data may arise from variations in:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Standardize protocols using guidelines like OECD 423 for toxicity studies .
  • Compound Purity : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and NMR before testing .
  • Structural Analogues : Compare activity with derivatives (e.g., pyrazole-substituted cyclopentanols) to isolate functional group contributions .

Q. What strategies optimize regioselectivity in substitution reactions involving the pyrazole moiety?

The steric bulk of the cyclopentanol group and pyrazole methyl substituents can hinder reactivity. Strategies include:

  • Directed Metalation : Use lithiation at the pyrazole N1 position to direct electrophiles to specific sites .
  • Protecting Groups : Temporarily block the hydroxyl group in cyclopentanol with TBSCl to reduce steric interference .
  • Catalytic Systems : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for selective C–C bond formation .

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

The cyclopentanol’s hydroxyl group and pyrazole’s methyl substituents create chiral centers that influence binding:

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to produce enantiomers for activity comparison .
  • Molecular Docking : Computational models reveal preferential binding of the (1R,2R)-isomer to enzyme active sites (e.g., cytochrome P450) due to spatial complementarity .
  • In Vitro Testing : Enantiomers show divergent IC₅₀ values in kinase inhibition assays, highlighting stereochemistry’s role in target selectivity .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

  • DFT Calculations : Predict logP (lipophilicity) and pKa using Gaussian 09 with B3LYP/6-31G* basis sets. Experimental logP ≈ 2.1 aligns with computed values .
  • Molecular Dynamics (MD) : Simulate membrane permeability by modeling interactions with lipid bilayers .

Q. How do solvent effects influence the compound’s stability during storage?

  • Polar Solvents : Ethanol or methanol stabilizes the hydroxyl group via hydrogen bonding but may promote esterification over time.
  • Aprotic Solvents : Store in anhydrous DMSO or THF under nitrogen to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 2
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol

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